Metabolic Stability: 15-PGDH Resistance of 16,16-Dimethyl-PGE2 vs. Native PGE2
16,16-Dimethyl-PGE2 functions as a competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for PGE2 catabolism, while itself not serving as a substrate [1]. This contrasts with native PGE2, which undergoes rapid oxidation at the C15 position, rendering it inactive and leading to a plasma half-life of only approximately 4.5 minutes in humans [2]. The dimethyl substitution at C16 sterically hinders enzyme access, effectively eliminating this major clearance pathway.
| Evidence Dimension | 15-PGDH Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 271 nM (human 15-PGDH) |
| Comparator Or Baseline | Native PGE2: Substrate; No IC50 applicable (rapidly metabolized) |
| Quantified Difference | dmPGE2 inhibits enzyme; PGE2 is metabolized by it. |
| Conditions | Inhibition of human HPGD using PGE2 as substrate after 15 mins by fluorescence assay [1] |
Why This Matters
This quantitative resistance to the primary metabolic pathway ensures consistent compound exposure over extended experimental timelines, a prerequisite for chronic dosing studies or long-term cell culture assays where native PGE2 would be degraded.
- [1] BindingDB. (2014). BDBM50445547 CHEMBL3103008: 16,16-Dimethyl PGE2 – 15-PGDH Inhibition Data. View Source
- [2] Seyberth, H. W., et al. (2004). Metabolism of 16,16-dimethyl-prostaglandin E2 in the human female. ScienceDirect. View Source
